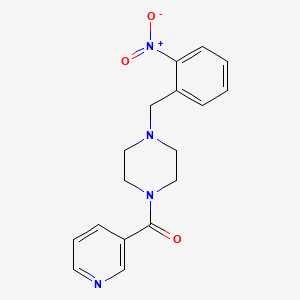

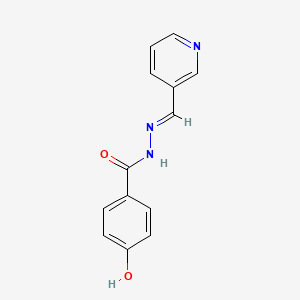

![molecular formula C23H28FN3O2 B5540471 9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The crystal structure of related compounds, such as (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, reveals intricate details like diorientationally disordered m-fluorobenzyl groups due to the rotation of C–C single bonds. Such structural insights are crucial for understanding the molecular framework and potential reactivity of the compound (Lv Zhi, 2009).

Chemical Reactions and Properties

Compounds within the 3,9-diazaspiro[5.5]undecan-3-one family have been synthesized for various screenings, such as antihypertensive activities. The chemical modifications on the spirolactam ring, including substitutions with lower alkyl or aryl groups, significantly influence the activity, demonstrating the importance of chemical reactions and structural changes on the properties of these compounds (Clark et al., 1983).

Physical Properties Analysis

The synthesis and study of similar diazaspiro compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, have provided insights into their physical properties, including crystal data and supramolecular structures. Such analyses are essential for understanding the physical characteristics of the target compound (T. Zhu, 2011).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity and potential for forming diverse chemical bonds, have been explored through various synthetic routes. For example, the practical and divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes showcases the chemical versatility and reactivity of these compounds, providing a foundation for understanding the chemical properties of the compound (Yang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of diazaspiro compounds, including those similar to the compound , have been a significant area of research. For instance, studies have explored the construction of diazaspiro derivatives via intramolecular spirocyclization of pyridine substrates, showcasing methods for synthesizing such compounds efficiently (Parameswarappa & Pigge, 2011). Additionally, the chiral separation of spirocyclic compounds and their configuration determination have been subjects of interest due to their pharmaceutical applications (Liang et al., 2008).

Antimicrobial and Antiviral Properties

Some studies have focused on the antimicrobial and antiviral properties of diazaspiro compounds. For example, the synthesis of substituted diazaspiro[5.5]undecanes and their potential as antiretroviral agents targeting HIV have been investigated, highlighting the compound's relevance in infectious disease research (Mizuhara et al., 2012). This indicates potential applications in developing treatments for viral infections.

Applications in Neurology and Pain Management

The compound and its derivatives have been studied for their potential in neurology and pain management. Research on compounds like flupirtine, which shares structural similarities, has revealed applications in treating moderate acute pain and chronic painful conditions, emphasizing its central acting analgesic properties without opiate-like side effects (Shu, 2002).

Antihypertensive Properties

Research has also been conducted on the antihypertensive properties of similar compounds. Studies on 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, for example, have shown significant activity in lowering blood pressure in spontaneously hypertensive rats, suggesting applications in cardiovascular medicine (Clark et al., 1983).

Photophysical Studies and Spectroscopic Analysis

Photophysical studies and spectroscopic analysis of diazaspiro compounds have been significant for understanding their chemical behavior. Research involving the synthesis of diazaspiro[5.5]undecane derivatives and their solvatochromic analysis provides insights into the compound's properties under different conditions, which is crucial for their application in various scientific fields (Aggarwal & Khurana, 2015).

Eigenschaften

IUPAC Name |

9-[(5-fluoro-2-methoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O2/c1-29-21-6-5-19(24)14-18(21)15-26-12-9-23(10-13-26)8-7-22(28)27(17-23)16-20-4-2-3-11-25-20/h2-6,11,14H,7-10,12-13,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXPULBYHOYZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(5-Fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

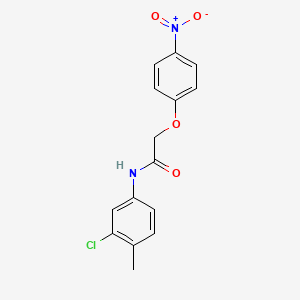

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

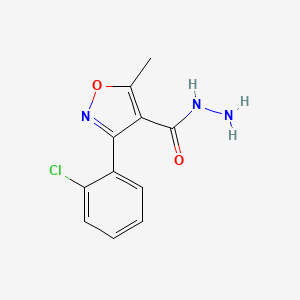

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

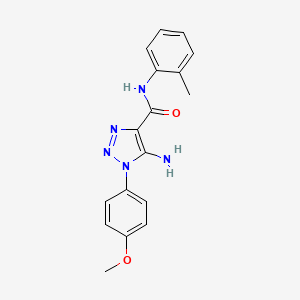

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)